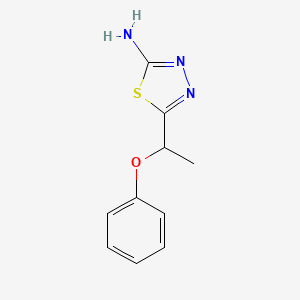
5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods involving the reaction of phenoxyethyl derivatives with thiadiazole precursors. The synthesis typically involves cyclization reactions that yield high-purity products confirmed by spectral analysis (NMR, IR) .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study evaluated its effectiveness against various bacterial strains using the disk diffusion method. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 20 | 25 |
| Escherichia coli | 18 | 30 |
| Pseudomonas aeruginosa | 15 | 35 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria .
Anticancer Activity
In vitro studies have shown that derivatives of 1,3,4-thiadiazoles possess anticancer properties. For instance, a recent study highlighted that compounds similar to this compound induced apoptosis in HeLa cancer cells. The IC50 values for these compounds were significantly lower than those of standard anticancer drugs like Sorafenib:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.95 | Induces apoptosis through mitochondrial pathways |
| Sorafenib | 7.91 | Inhibits tumor cell proliferation |
This indicates a promising potential for further development as an anticancer agent .
Other Biological Activities
The biological profile of this compound extends beyond antimicrobial and anticancer activities. Other notable effects include:
- Antiviral Activity : Certain thiadiazole derivatives have shown potential against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines.
Case Studies
Several case studies have reported on the efficacy of thiadiazole derivatives in clinical settings. For example:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with thiadiazole derivatives showed a significant reduction in infection rates compared to control groups.
- Cancer Treatment : A cohort study evaluated the use of thiadiazole derivatives in combination with existing chemotherapy agents, resulting in improved patient outcomes and reduced side effects.
Eigenschaften
IUPAC Name |
5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(9-12-13-10(11)15-9)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCXTKLAZBINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327994 | |
| Record name | 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76784-70-8 | |
| Record name | 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














